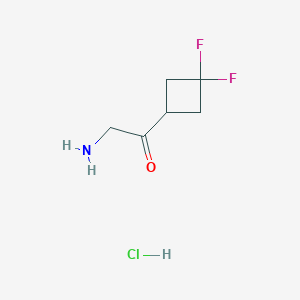![molecular formula C5H6O4 B6163418 tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one CAS No. 122036-85-5](/img/new.no-structure.jpg)
tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves the cyclization of a diol intermediate. The diol intermediate can be synthesized from commercially available starting materials . Here is a step-by-step synthetic route:
Synthesis of Diol Intermediate: 4-hydroxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(1-oxo-3-phenylpropyl)benzene-1,3-diol.
Protection of Diol Intermediate: The diol intermediate is protected by reacting it with acetic anhydride and pyridine to form the diacetate derivative.
Oxidation of Diacetate Derivative: The diacetate derivative is oxidized with hydrogen peroxide in acetic acid to form the corresponding lactone.
Reduction of Lactone: The lactone is reduced with sodium borohydride in methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols or other reduced forms of the compound .
科学研究应用
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials
作用机制
The mechanism of action of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and interactions with cellular components .
相似化合物的比较
Similar Compounds
Tetrahydrofuran: A related compound with similar structural features but different chemical properties.
1,3-Dioxolane: Another compound with a similar dioxolane ring structure.
Uniqueness
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is unique due to its specific ring structure and the presence of both furan and dioxolane rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
属性
CAS 编号 |
122036-85-5 |
|---|---|
分子式 |
C5H6O4 |
分子量 |
130.10 g/mol |
IUPAC 名称 |
3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O4/c6-5-8-3-1-7-2-4(3)9-5/h3-4H,1-2H2 |
InChI 键 |
WTXSGZSEDKDSHR-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CO1)OC(=O)O2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



